molecular formula C8H10N4O B13331957 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol

Cat. No.: B13331957
M. Wt: 178.19 g/mol
InChI Key: WDZMXSACIGQRFZ-UHFFFAOYSA-N
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Description

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is a compound that belongs to the class of fused heterocycles. This compound contains a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its significant biological activities. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are some of the methods employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to inhibit multiple kinases makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-1-pyrrolo[2,1-f][1,2,4]triazin-6-ylethanol

InChI

InChI=1S/C8H10N4O/c9-2-8(13)6-1-7-3-10-5-11-12(7)4-6/h1,3-5,8,13H,2,9H2

InChI Key

WDZMXSACIGQRFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C=C1C(CN)O

Origin of Product

United States

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